molecular formula C3H3BrClN3 B2893247 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole CAS No. 1520859-32-8

3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole

Cat. No. B2893247
CAS RN: 1520859-32-8
M. Wt: 196.43
InChI Key: MKSXLLNJJAZKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole is a member of the 1,2,4-triazoles family . It is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, including this compound, can be achieved through various methods . One common method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . The empirical formula is C3H4BrN3 and the molecular weight is 161.99 .


Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. It can act as a ligand for transition metals to form coordination complexes . It can also accept and transfer acyl groups in synthetic reactions .

Scientific Research Applications

Corrosion Inhibition

  • Triazole derivatives, including those related to 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole, have been investigated for their efficiency in corrosion inhibition, particularly for mild steel in acidic media. Studies have demonstrated that certain triazole compounds can significantly reduce corrosion rates, acting as effective inhibitors in environments containing hydrochloric acid and sulfuric acid. The adsorption of these molecules on metal surfaces follows Langmuir's adsorption isotherm, suggesting a strong and specific interaction that protects the metal from corrosion (Lagrenée et al., 2002).

Molecular Structure Analysis

  • The molecular structures of halogenated triazoles, including 3-bromo-1H-1,2,4-triazole, have been elucidated to settle controversies regarding their annular tautomerism. Through X-ray molecular structures and NMR experiments, the structural details and tautomeric forms of these compounds in solid states and solutions have been clarified, providing valuable insights for further chemical synthesis and applications (Claramunt et al., 2001).

Synthesis of Anti-inflammatory and Molluscicidal Agents

  • Fused and non-fused 1,2,4-triazoles, including derivatives of this compound, have been synthesized for their potential anti-inflammatory and molluscicidal activities. These compounds, through various chemical reactions, have shown promising biological activities, indicating their utility in pharmaceutical applications and pest control (El Shehry et al., 2010).

Antibacterial Activity

  • New S-derivatives of 5-bromofuran-2-yl-4-methyl-1,2,4-triazol-3-thiols have been synthesized and shown to exhibit antibacterial activity against a range of microorganisms. The compounds were evaluated for their effectiveness against families like Enterobacteriaceae and Staphylococcaceae, among others, displaying potential as broad-spectrum antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Click Chemistry for Functionalization

  • The triazole ring, formed via click chemistry, has been used to functionalize surfaces of gold nanoparticles. This approach leverages the unique properties of 1,2,3-triazole to attach chemical functionalities to nanoparticle surfaces, demonstrating the versatility of triazoles in material science and nanotechnology (Fleming et al., 2006).

Safety and Hazards

3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5-chloro-1-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClN3/c1-8-3(5)6-2(4)7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSXLLNJJAZKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1520859-32-8
Record name 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.